Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester is regiospecific, and the structure was confirmed by single-crystal X-ray analysis . Similarly, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol was described, indicating the importance of stereochemistry in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is complex, with multiple functional groups contributing to their overall properties. For example, the crystal structure of the mentioned propionic acid derivative features hydrogen-bonded dimers typical of carboxylic acid groups and shows conformational differences between the methoxybenzene and pyrazole rings . These structural details are essential for understanding the compound's interactions and reactivity.
Chemical Reactions Analysis
The chemical reactions involving compounds with methoxyphenoxy and propan-2-yl groups are not detailed in the provided papers. However, the synthesis processes described suggest that these compounds can undergo various reactions, such as esterification and the formation of enantiomers, which are important for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, such as solubility, melting points, and specific rotations, are not explicitly discussed in the provided papers. However, the biological activities of these compounds, including their adrenolytic, antiarrhythmic, and hypotensive effects, are highlighted, suggesting that their physical and chemical properties are conducive to interaction with biological receptors .
Scientific Research Applications
Chemical Reactions and Synthesis
- Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is involved in various chemical reactions and syntheses. For instance, a reaction with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, resistant to aminolysis (Novakov et al., 2017). Another study discusses the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Antimicrobial Properties
- The compound has shown potential in antimicrobial applications. Research has been conducted on the synthesis of phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar et al., 2006).
Pharmacokinetics and Bioavailability
- A study developed a sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity, including derivatives of propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, in rat serum. This study also provided insights into the pharmacokinetics and bioavailability of these substances (Walczak, 2014).
Lignin Degradation and Environmental Application
- The compound has been studied in the context of lignin degradation. Pseudomonas acidovorans was found to grow on lignin model compounds including derivatives of propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, providing valuable insights into the microbial degradation of lignin and its environmental implications (Vicuña et al., 1987, 1988).
Role in Organic and Medicinal Chemistry
- The compound plays a role in various organic and medicinal chemistry applications, such as the synthesis of adrenolytic activity compounds and studies on the structure-activity relationships of different chemical derivatives (Groszek et al., 2010).
properties
IUPAC Name |
propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSQICEXWWYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate |
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